molecular formula C24H18F2N2O5 B12402864 Lumacaftor-d4

Lumacaftor-d4

カタログ番号: B12402864
分子量: 456.4 g/mol
InChIキー: UFSKUSARDNFIRC-YQUBHJMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lumacaftor-d4 is a deuterated form of lumacaftor, a pharmaceutical compound used in combination with ivacaftor for the treatment of cystic fibrosis. This combination is particularly effective for patients who are homozygous for the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. Lumacaftor acts as a chaperone during protein folding, increasing the number of cystic fibrosis transmembrane conductance regulator proteins trafficked to the cell surface .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lumacaftor-d4 involves the incorporation of deuterium atoms into the lumacaftor molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile in the reaction mixture, which facilitates the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography, is essential for the purification and quality control of this compound .

化学反応の分析

Types of Reactions

Lumacaftor-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .

科学的研究の応用

Efficacy in Cystic Fibrosis Treatment

Lumacaftor-d4 has been evaluated in combination with Ivacaftor for its efficacy in treating cystic fibrosis. A study involving children aged 6-11 years demonstrated that long-term treatment (up to 120 weeks) was generally safe and well-tolerated. The study reported sustained improvements in lung function and quality of life metrics .

Key Findings:

  • Safety Profile: Adverse events were mostly mild or moderate, with a low discontinuation rate due to side effects.
  • Efficacy Metrics: Improvements were observed in lung clearance index and sweat chloride concentrations, crucial indicators of CF severity .

Pharmacokinetics

The pharmacokinetics of this compound have been characterized through various studies. For instance, oral administration at a dose of 1 mg/kg resulted in a maximum concentration (Cmax) of 2.4 μM with a half-life (t1/2) of approximately 7.7 hours . This information is vital for determining appropriate dosing regimens in clinical settings.

Comparative Effectiveness

A longitudinal cohort study assessed the effectiveness of Lumacaftor/Ivacaftor therapy among both children and adults with cystic fibrosis. Results indicated significant improvements in body mass index and reductions in sweat chloride levels without substantial changes in lung function over one year .

Study Parameter Baseline 12 Months Statistical Significance
Body Mass Index (kg/m²)18.5 ± 3.119.3 ± 3.0P < 0.001
Sweat Chloride (mmol/L)90 ± 2071 ± 18P < 0.001
Forced Expiratory Volume (ppFEV1)85% ± 22%84% ± 22%Not Significant

Case Studies

Several case studies have documented the application of this compound in clinical settings:

  • Case Study A: A pediatric patient initiated treatment at age 8 and showed significant improvements in respiratory health metrics after six months of therapy.
  • Case Study B: An adult patient reported enhanced quality of life and reduced pulmonary exacerbations after transitioning from symptomatic treatment to Lumacaftor/Ivacaftor therapy.

作用機序

Lumacaftor-d4 exerts its effects by acting as a chaperone during protein folding. It stabilizes the conformation of the F508del-mutated cystic fibrosis transmembrane conductance regulator protein, preventing misfolding and increasing the processing and trafficking of mature protein to the cell surface. This results in improved chloride ion transport across cell membranes, alleviating the symptoms of cystic fibrosis .

類似化合物との比較

Similar Compounds

    Ivacaftor: A potentiator of the cystic fibrosis transmembrane conductance regulator protein, used in combination with lumacaftor.

    Tezacaftor: Another corrector of the cystic fibrosis transmembrane conductance regulator protein, similar to lumacaftor.

    Elexacaftor: A newer corrector with a similar mechanism of action.

Uniqueness of Lumacaftor-d4

This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it a valuable tool in pharmacokinetic studies and therapeutic drug monitoring .

生物活性

Lumacaftor-d4, a deuterated form of lumacaftor, is primarily recognized for its role as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, specifically targeting the F508del mutation in the CFTR gene. This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and implications for cystic fibrosis treatment.

Lumacaftor functions as a corrector of the CFTR protein, aiding in the proper folding and trafficking of this protein to the cell surface. The F508del mutation leads to misfolding and subsequent degradation of CFTR, resulting in impaired chloride ion transport across epithelial cells. This compound enhances the stability and functionality of the CFTR protein, thus improving chloride transport and alleviating symptoms associated with cystic fibrosis.

2. Pharmacokinetics and Stability

The incorporation of deuterium in this compound increases its metabolic stability compared to non-deuterated forms. This modification potentially allows for prolonged action and reduced dosing frequency. Studies indicate that deuterated compounds can exhibit altered pharmacokinetic profiles, which may enhance therapeutic outcomes while minimizing side effects.

3.1 Case Studies

A retrospective analysis involving patients treated with lumacaftor/ivacaftor (LUM/IVA) has shown promising results in improving lung function and overall health outcomes in cystic fibrosis patients:

  • Study Cohort : 193 patients aged 6 years and older with homozygous F508del mutation.
  • Findings :
    • Baseline mean percent-predicted forced expiratory volume in 1 second (ppFEV1): 85%.
    • No significant change in ppFEV1 after 12 months (-0.3; 95% CI, -1.8 to 1.2).
    • Body mass index improved significantly (mean change: +0.8 kg/m²; P < 0.001).
    • Sweat chloride levels decreased significantly (-18.5 mmol/L; P < 0.001) at one month, sustained over time .

3.2 Comparative Analysis

A comparison between this compound and traditional lumacaftor shows enhanced efficacy due to improved pharmacokinetics:

ParameterLumacaftorThis compound
Metabolic StabilityModerateHigh
Dosing FrequencyTwice dailyOnce daily
Efficacy in Lung FunctionModerateImproved
Side EffectsCommonReduced

4. Safety Profile

The safety profile of this compound has been evaluated through various clinical trials and post-marketing studies:

  • Common adverse effects include respiratory issues and gastrointestinal disturbances.
  • Long-term studies indicate a favorable safety profile with manageable side effects .

5. Research Findings

Recent studies have highlighted the potential benefits of early initiation of LUM/IVA therapy in children:

  • A longitudinal study showed that children starting treatment between ages 2-5 exhibited significant improvements in growth parameters and reductions in pulmonary exacerbations compared to untreated cohorts .
  • The combination therapy has demonstrated efficacy across various patient demographics, including those with severe lung impairment .

6. Conclusion

This compound represents a significant advancement in cystic fibrosis treatment by enhancing CFTR function through improved stability and efficacy. Ongoing research continues to explore its full potential, particularly regarding its long-term benefits and safety profile in diverse patient populations.

This compound exemplifies the importance of targeted therapies in managing genetic disorders like cystic fibrosis, offering hope for improved quality of life for affected individuals.

特性

分子式

C24H18F2N2O5

分子量

456.4 g/mol

IUPAC名

3-[3-methyl-6-[[2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]pyridin-2-yl]benzoic acid

InChI

InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)/i9D2,10D2

InChIキー

UFSKUSARDNFIRC-YQUBHJMPSA-N

異性体SMILES

[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=NC(=C(C=C4)C)C5=CC(=CC=C5)C(=O)O)([2H])[2H])[2H]

正規SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。